molecular formula C7H6N6 B2475408 2-(Azidomethyl)imidazo[1,2-a]pyrimidine CAS No. 301192-96-1

2-(Azidomethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2475408
CAS No.: 301192-96-1
M. Wt: 174.167
InChI Key: DOQHANASDOULKX-UHFFFAOYSA-N
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Description

2-(Azidomethyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H6N6 and a molecular weight of 174.17 g/mol . It features an azidomethyl functional group attached to the 2-position of the imidazo[1,2-a]pyrimidine heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its analogy to purine bases . The imidazo[1,2-a]pyrimidine core is a privileged structure in drug discovery, known to be a synthetic bioisostere of purine bases . Derivatives of this heterocycle demonstrate a wide spectrum of pharmacological activities in research, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the azide group (-N3) makes this compound a valuable building block for further synthetic elaboration, particularly through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create more complex molecules for screening and development . This product is intended for research purposes as a key synthetic intermediate in the construction of diverse compound libraries for biological evaluation. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azidomethyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c8-12-10-4-6-5-13-3-1-2-9-7(13)11-6/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQHANASDOULKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azidomethyl Imidazo 1,2 a Pyrimidine and Its Derivatives

General Synthetic Routes for Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds

The construction of the imidazo[1,2-a]pyrimidine nucleus can be achieved through several established synthetic strategies. These methods offer access to a wide array of substituted derivatives, allowing for the systematic exploration of their chemical and biological properties.

Cyclization Reactions (e.g., Chichibabin-type syntheses)

A foundational approach to the synthesis of imidazo[1,2-a]pyrimidines is the Chichibabin-type cyclization. This reaction typically involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. The initial step is the N-alkylation of the amino group of the pyrimidine ring by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine system. This method is versatile and allows for the introduction of substituents at various positions of the heterocyclic core, depending on the nature of the starting materials. For instance, the reaction between 2-aminopyrimidine and 2-bromoacetophenone yields 2-phenylimidazo[1,2-a]pyrimidine nih.gov.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and efficiency. Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyrimidines. A notable example is the three-component reaction of 2-aminopyrimidine, an aldehyde, and an isocyanide, which can be catalyzed by various Lewis or Brønsted acids thieme-connect.com. This approach allows for the rapid generation of a library of diversely substituted imidazo[1,2-a]pyrimidines by varying the three components. Another MCR strategy involves the reaction of 2-aminopyrimidine, an aldehyde, and an alkyne, often catalyzed by a transition metal such as copper or silver, leading to highly functionalized products beilstein-journals.org.

Condensation Reactions and Intramolecular Cyclizations

Condensation reactions followed by intramolecular cyclization represent a common and effective strategy for the formation of the imidazo[1,2-a]pyrimidine scaffold. These reactions often involve the initial formation of an intermediate that possesses the necessary functional groups in a suitable arrangement for a subsequent ring-closing event. For example, the condensation of 2-aminopyrimidines with β-keto esters or 1,3-diones can lead to the formation of the imidazo[1,2-a]pyrimidine ring system under various reaction conditions uees.edu.ec. The initial condensation is followed by an intramolecular cyclization and dehydration to afford the final product.

Tandem Reactions and C-H/C-C/C-N Bond Formation Strategies

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient pathway to complex heterocyclic systems. The synthesis of imidazo[1,2-a]pyrimidines has been achieved through tandem reactions that involve the formation of C-N and C-C bonds. For example, a palladium-catalyzed tandem reaction of 2-aminobenzimidazole with 2-arylacetaldehyde derivatives has been reported to produce fused imidazo[1,2-a]pyrimidine analogues through an oxidative cross-dehydrogenative coupling (CDC) process. This method involves the sequential formation of C-N and C-C bonds in a single operation.

Microwave-Assisted and Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Microwave-assisted organic synthesis (MAOS) has been widely adopted for the synthesis of imidazo[1,2-a]pyrimidines, as it often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, microwave irradiation has been successfully employed to accelerate the synthesis of imidazo[1,2-a]pyrimidine derivatives in various solvent systems, including green solvents like water and ethanol researchgate.net. The use of solid-supported catalysts and solvent-free reaction conditions are other green chemistry approaches that have been applied to the synthesis of this heterocyclic scaffold, minimizing the generation of hazardous waste. Gold nanoparticles have also been utilized as an environmentally friendly catalyst for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine derivatives mdpi.com.

Strategic Incorporation of the Azidomethyl Moiety

The introduction of an azidomethyl group (-CH₂N₃) onto the imidazo[1,2-a]pyrimidine scaffold, specifically at the C2 position, is a valuable transformation as the azide (B81097) functionality can serve as a versatile handle for further chemical modifications, such as click chemistry reactions. Direct introduction of the azidomethyl group is challenging; therefore, a multi-step approach is typically employed. This strategy generally involves the synthesis of a precursor bearing a suitable leaving group at the 2-methyl position, which can then be displaced by an azide nucleophile.

A plausible and effective strategy for the synthesis of 2-(azidomethyl)imidazo[1,2-a]pyrimidine involves a two-step sequence starting from a readily available precursor. The initial step is the synthesis of a 2-(halomethyl) or 2-(hydroxymethyl)imidazo[1,2-a]pyrimidine derivative.

Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine:

The synthesis of 2-(chloromethyl)imidazo[1,2-a]pyrimidine can be achieved from 2-aminopyrimidine and 1,3-dichloroacetone. The reaction proceeds via an initial N-alkylation followed by intramolecular cyclization.

Synthesis of 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine:

Alternatively, 2-(hydroxymethyl)imidazo[1,2-a]pyrimidine can be synthesized. This intermediate can then be converted to the corresponding 2-(chloromethyl) derivative using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Conversion to this compound:

Once the 2-(chloromethyl)imidazo[1,2-a]pyrimidine is obtained, the azidomethyl group can be introduced via a nucleophilic substitution reaction. Treatment of the chloromethyl derivative with an azide source, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, affords the desired this compound.

This two-step approach, involving the initial formation of a halomethyl or hydroxymethyl precursor followed by nucleophilic azidation, represents a reliable and strategic method for the incorporation of the azidomethyl moiety onto the imidazo[1,2-a]pyrimidine scaffold. The resulting this compound is a valuable building block for the synthesis of more complex molecules through various azide-mediated ligation chemistries.

Synthetic Approaches for Azidomethyl Group Introduction

The introduction of the azidomethyl group (-CH₂N₃) onto the imidazo[1,2-a]pyrimidine scaffold is typically not achieved directly. Instead, a functionalized precursor, such as a halomethyl or hydroxymethyl derivative at the 2-position, is first synthesized. The most common and efficient method for introducing the azide functionality is through a nucleophilic substitution reaction.

A well-established route involves the use of a 2-(chloromethyl)imidazo[1,2-a]pyrimidine intermediate. This chloro-derivative is then reacted with an azide salt, most commonly sodium azide (NaN₃). In this Sₙ2 reaction, the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the methyl group attached to the heterocyclic core. This approach is favored due to the high reactivity of the chloromethyl group and the strong nucleophilicity of the azide anion, leading to good yields of the desired 2-(azidomethyl) product.

Alternative, though less direct, methods could involve the conversion of 2-(hydroxymethyl)imidazo[1,2-a]pyrimidine into a better leaving group, such as a tosylate or mesylate, followed by reaction with sodium azide. Another possibility is a Mitsunobu reaction on the 2-(hydroxymethyl) precursor using hydrazoic acid or a surrogate. However, the conversion from a chloromethyl precursor remains the most straightforward and widely applicable method.

Precursor Compound Utilization and Reaction Conditions

Stage 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine (Precursor)

The foundational imidazo[1,2-a]pyrimidine ring system is generally formed via the condensation of 2-aminopyrimidine with a suitable α-haloketone. To obtain the required 2-(chloromethyl) substitution, 1,3-dichloroacetone is used as the α-haloketone component.

The reaction involves the initial nucleophilic attack of one of the amino group's nitrogen atoms from 2-aminopyrimidine on one of the carbonyl-adjacent carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring.

Table 1: Reaction Conditions for the Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine

Parameter Description
Reactants 2-Aminopyrimidine, 1,3-Dichloroacetone
Solvent Typically a polar protic solvent such as ethanol or isopropanol.
Temperature The reaction is often carried out at reflux temperature.
Catalyst The reaction can proceed without a catalyst, though mild basic or acidic conditions can sometimes be used to facilitate the condensation.

| Reaction Time | Varies from a few hours to overnight, monitored by Thin Layer Chromatography (TLC). |

Stage 2: Synthesis of this compound

Once the 2-(chloromethyl)imidazo[1,2-a]pyrimidine precursor is synthesized and purified, it is used in the final step to introduce the azide group.

Table 2: Reaction Conditions for the Synthesis of this compound

Parameter Description
Reactants 2-(Chloromethyl)imidazo[1,2-a]pyrimidine, Sodium Azide (NaN₃)
Solvent A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is preferred to dissolve the azide salt and facilitate the Sₙ2 reaction.
Temperature The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 50-60 °C) to ensure a reasonable reaction rate without decomposition of the product.
Reaction Time Usually completed within a few hours, monitored by TLC for the disappearance of the starting material.

| Work-up | The reaction mixture is typically poured into water to precipitate the organic product, which is then filtered, washed, and dried. |

Analytical Characterization of Synthesized Compounds

Following synthesis, the identity and purity of this compound are confirmed using a suite of analytical techniques. researchgate.netresearchgate.net Spectroscopic methods are essential for elucidating the molecular structure. researchgate.netnih.gov

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR))

Fourier-Transform Infrared Spectroscopy (FT-IR) FT-IR spectroscopy is a crucial tool for identifying the presence of specific functional groups. For this compound, the most distinctive feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻). This peak is characteristically found in the region of 2100-2120 cm⁻¹ . Other expected absorptions would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and C=N/C=C stretching vibrations from the fused heterocyclic system (typically in the 1450-1650 cm⁻¹ range). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyrimidine core and the azidomethyl side chain. The protons of the pyrimidine ring typically appear as doublets of doublets in the downfield region (δ 7.0-9.0 ppm). A key signal would be a singlet corresponding to the two protons of the methylene group (-CH₂-) attached to the azide. This signal is expected to appear in the range of δ 4.5-5.0 ppm . The exact chemical shifts are influenced by the solvent used for analysis. nih.gov

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbons of the heterocyclic rings would produce a series of signals in the aromatic region (δ 110-155 ppm). nih.gov The most indicative signal for the successful synthesis of the target compound would be the resonance for the methylene carbon (-CH₂N₃), which is anticipated to be in the range of δ 50-60 ppm .

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is used to determine the molecular weight of the compound and to assess its purity. The molecular formula for this compound is C₇H₆N₆, which corresponds to a monoisotopic mass of approximately 174.065 g/mol . In electrospray ionization (ESI) positive mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺. uni.lu

Table 3: Predicted Analytical Data for this compound

Technique Expected Data
FT-IR Strong, sharp N₃ asymmetric stretch at ~2100 cm⁻¹
¹H NMR Singlet for -CH₂- protons at ~δ 4.5-5.0 ppm
¹³C NMR Signal for -CH₂- carbon at ~δ 50-60 ppm

| LC-MS (ESI+) | [M+H]⁺ peak at m/z ≈ 175.07 |

Chemical Reactivity and Mechanistic Investigations of 2 Azidomethyl Imidazo 1,2 a Pyrimidine

Reactivity of the Azide (B81097) Functional Group

The azidomethyl group (-CH₂N₃) is a versatile functional handle, primarily known for its participation in cycloaddition reactions.

The azide group of 2-(azidomethyl)imidazo[1,2-a]pyrimidine is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and reliable method for covalently linking the imidazo[1,2-a]pyrimidine (B1208166) scaffold to other molecules containing a terminal alkyne. nih.gov The process is known for its mild reaction conditions, high yields, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov The reaction's mechanism involves the formation of copper(I) acetylide species, which then react with the azide in a stepwise manner. nih.gov This transformation has been widely used in various fields, including organic synthesis, medicinal chemistry, and bioconjugation, due to its simplicity and robustness. nih.gov

The general scheme for the CuAAC reaction involving this compound is presented below, demonstrating its utility in creating a diverse range of molecular architectures.

General Reaction Scheme: this compound + Terminal Alkyne (R-C≡CH) --[Cu(I) catalyst]--> 1,4-Disubstituted 1,2,3-Triazole

Alkyne Reactant (R-C≡CH)R-Group ExampleResulting Triazole Product
PhenylacetylenePhenyl2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)imidazo[1,2-a]pyrimidine
Propargyl alcohol-CH₂OH2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)imidazo[1,2-a]pyrimidine
1-Ethynyl-4-fluorobenzene4-Fluorophenyl2-((4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)methyl)imidazo[1,2-a]pyrimidine
3-Butyn-1-ol-CH₂CH₂OH2-((4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl)methyl)imidazo[1,2-a]pyrimidine

The conversion of the azide in this compound into a 1,2,3-triazole ring is a significant chemical transformation. The resulting triazole heterocycle is not merely a linker; it is an aromatic, highly stable moiety that is generally inert to harsh conditions such as oxidation, reduction, and hydrolysis. nih.gov This stability makes it an advantageous structural component in drug design, where it can act as a bioisosteric replacement for an amide bond. semanticscholar.org The 1,2,3-triazole ring possesses a strong dipole moment and can participate in hydrogen bonding, allowing it to interact favorably with biological targets. nih.gov Fused triazoles, which can be formed through intramolecular azide-alkyne cycloadditions, are also valuable scaffolds in medicinal chemistry. semanticscholar.org

While cycloaddition is the most prominent reaction of organic azides, the azide group can also be involved in nucleophilic substitution reactions, although this is a less common pathway. In the context of this compound, the azido group is attached to a primary carbon, which is susceptible to Sₙ2 reactions. A strong nucleophile could potentially displace the azide ion (N₃⁻), which is a reasonably good leaving group. However, such reactions often require harsh conditions and must compete with the highly favorable cycloaddition pathway. The utility of this approach is generally limited compared to the efficiency and versatility of click chemistry.

Reactivity of the Imidazo[1,2-a]pyrimidine Heterocyclic System

The fused imidazo[1,2-a]pyrimidine core has a distinct electronic character that governs its reactivity toward electrophiles and nucleophiles.

The imidazo[1,2-a]pyrimidine system is considered π-deficient, a characteristic attributed to the electron-withdrawing nature of the pyrimidine ring. plos.org This π-deficiency makes the heterocyclic system generally susceptible to nucleophilic attack. plos.org In contrast, electrophilic substitution on the unactivated ring is often difficult. bhu.ac.in

Position on RingPredicted ReactivityRationale
N1NucleophilicLone pair of electrons available for protonation or reaction with electrophiles.
C3ElectrophilicA common site for functionalization via electrophilic substitution, particularly in the more electron-rich imidazole portion. nih.gov
C5ElectrophilicSusceptible to nucleophilic attack due to the electron-withdrawing effect of adjacent nitrogen atoms in the pyrimidine ring. plos.org
C7ElectrophilicSimilar to C5, this position is part of the π-deficient pyrimidine ring and can be a site for nucleophilic attack or oxidation. nih.gov

The imidazo[1,2-a]pyrimidine scaffold can be functionalized at several positions, with the C3-position of the imidazole ring being a particularly reactive and synthetically useful site. This position is susceptible to attack by various electrophiles, allowing for the introduction of diverse functional groups. Research on the closely related imidazo[1,2-a]pyridine system, which shares many reactivity patterns, has shown that modifications at specific positions are crucial for modulating biological activity.

Studies have demonstrated that the 3-position can undergo reactions such as nitrosation, which can then be used to introduce other functionalities like an amino group. nih.gov Furthermore, methods for direct C3-formylation of similar scaffolds have been developed, highlighting the accessibility of this position for derivatization. researchgate.net Blocking this reactive site has also been explored as a strategy to prevent metabolism by enzymes like aldehyde oxidase. nih.gov

Reaction TypeReagents/ConditionsFunctional Group Introduced at C3
NitrosationSodium nitriteNitroso (-NO)
Reduction of Nitroso(Reducing agents)Amino (-NH₂)
FormylationDMSO, O₂Formyl (-CHO)
ArylationAryl halides, catalystAryl group

Reaction Mechanisms and Pathways

The formation and derivatization of the imidazo[1,2-a]pyrimidine system are governed by several key mechanistic principles, primarily involving nucleophilic attack and cyclization reactions.

Postulated Mechanistic Sequences for Imidazopyrimidine Formation

The synthesis of the imidazo[1,2-a]pyrimidine core typically proceeds through the reaction of a 2-aminopyrimidine derivative with a suitable electrophilic partner containing a two-carbon unit. One of the most common methods is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine with an α-haloketone.

A plausible mechanistic sequence for the formation of a 2-substituted imidazo[1,2-a]pyrimidine is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.

While no specific mechanism for the direct formation of this compound has been described, it is conceivable that a precursor such as 2-(halomethyl)imidazo[1,2-a]pyrimidine could be synthesized first, followed by a nucleophilic substitution with an azide salt.

Another established route to the imidazo[1,2-a]pyrimidine core involves the reaction of 2-aminoimidazole with various reagents. For instance, the interaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can lead to the formation of the heterocyclic core in satisfactory yields nih.gov. The mechanism for these transformations is postulated based on experimental data, including HPLC-MS analysis of reaction mixtures and quantum chemical calculations nih.gov.

Multicomponent reactions also provide an efficient pathway to functionalized imidazo[1,2-a]pyrimidines. These reactions often involve the in-situ formation of reactive intermediates that undergo a cascade of reactions to build the heterocyclic framework.

Catalytic Effects and Reaction Kinetics in Derivatization

The derivatization of the imidazo[1,2-a]pyrimidine ring system is influenced by the electronic properties of the scaffold and can be facilitated by various catalysts. It is well-established that the C3 position of the imidazo[1,2-a]pyrimidine nucleus is prone to electrophilic attack, making functionalization at the C2 position more challenging uees.edu.ec.

Various catalytic systems have been employed to promote the synthesis and functionalization of imidazo[1,2-a]pyrimidines. These include:

Metal Catalysts: Gold nanoparticles have been utilized as a catalyst for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines from aryl ketones and 2-aminopyrimidine under green chemistry conditions mdpi.com.

Lewis Acids: Lewis acids such as iron(III) chloride (FeCl₃) have been identified as effective catalysts in cascade reactions for the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines, a related class of compounds bio-conferences.org.

Solid Catalysts: Neutral alumina has been shown to be an effective catalyst for the synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives at ambient temperature bio-conferences.org.

The kinetics of these reactions are dependent on several factors, including the nature of the reactants, the catalyst used, the solvent, and the reaction temperature. For instance, some reactions for the synthesis of imidazo[1,2-a]pyridines proceed efficiently at a modest temperature of 60°C without the need for a catalyst or solvent when using α-bromo/chloroketones and 2-aminopyridines bio-conferences.org.

The introduction of an azidomethyl group at the 2-position would likely influence the reactivity of the imidazo[1,2-a]pyrimidine ring. The azide group is a versatile functional group that can participate in various reactions, including cycloadditions (e.g., "click" chemistry), reductions to amines, and rearrangements. Mechanistic investigations of the derivatization of this compound would need to consider the interplay between the reactivity of the heterocyclic core and the azide functionality.

Below is a table summarizing various catalysts used in the synthesis of related imidazo[1,2-a]pyridine and pyrimidine derivatives, which could potentially be adapted for the synthesis and derivatization of this compound.

CatalystReactantsProductReaction ConditionsReference
Gold NanoparticlesAryl ketones and 2-aminopyrimidine2-Aryl-imidazo[1,2-a]pyrimidinesGreen solvent, heating mdpi.com
Neutral Aluminaα-Haloketones and 2-aminopyridines/pyrimidinesImidazo[1,2-a]pyridines/pyrimidinesAmbient temperature bio-conferences.org
FeCl₃Nitroolefins and 2-aminopyridines3-Unsubstituted imidazo[1,2-a]pyridinesNot specified bio-conferences.org
Noneα-Bromo/chloroketones and 2-aminopyridinesImidazo[1,2-a]pyridines60°C, solvent-free bio-conferences.org

Further research is required to elucidate the specific reaction mechanisms and kinetics associated with this compound.

Strategic Applications in Chemical Biology Research and Scaffold Development

Utilization as a Versatile Building Block for Complex Molecular Architectures

The unique combination of the stable imidazo[1,2-a]pyrimidine (B1208166) core and the reactive azide (B81097) handle makes 2-(azidomethyl)imidazo[1,2-a]pyrimidine an invaluable building block in synthetic chemistry. researchgate.net This scaffold provides a robust foundation for developing novel compounds with diverse biological functions, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com

Scaffold Diversification and Analog Library Synthesis

The imidazo[1,2-a]pyrimidine core is a cornerstone for scaffold diversification, enabling the synthesis of large libraries of analogs for structure-activity relationship (SAR) studies. nih.govresearchgate.net The azidomethyl group is particularly amenable to a wide array of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This reaction allows for the efficient and regioselective coupling of the scaffold to a vast range of alkyne-containing fragments, generating diverse libraries of 1,2,3-triazole-linked conjugates. This strategy has been widely employed to explore the chemical space around the core scaffold, leading to the identification of compounds with optimized potency and selectivity for various biological targets. nih.govnih.gov The synthesis of such libraries is crucial in medicinal chemistry for identifying lead compounds and understanding the molecular features required for therapeutic activity. nih.govresearchgate.net

Construction of Fused Heterocyclic Systems

The imidazo[1,2-a]pyrimidine nucleus serves as a precursor for the construction of more complex, fused heterocyclic systems. researchgate.net Synthetic strategies often involve intramolecular cyclization reactions, where functional groups on the core or on substituents are used to build additional rings. For example, the azide group in this compound can be reduced to a primary amine, which can then participate in condensation reactions to form new fused rings. This approach allows for the creation of novel, rigid, and three-dimensional structures that can present pharmacophoric elements in precise orientations for optimal interaction with biological targets. nih.govmdpi.com The development of such polycyclic systems is a key strategy for generating molecules with unique pharmacological profiles.

Functionalization for Bioconjugation and Molecular Probing

The azidomethyl group is a key functional handle for bioconjugation, allowing the imidazo[1,2-a]pyrimidine scaffold to be covalently attached to biomolecules. This capability is central to its application in chemical biology for studying and manipulating biological systems. researchgate.net

Bioorthogonal Chemistry Applications (e.g., for labelling biomolecules)

This compound is an ideal reagent for bioorthogonal chemistry. The azide group is chemically inert to most functional groups found in biological systems, yet it reacts selectively and efficiently with specific partners, such as alkynes or strained cyclooctynes, under physiological conditions. researchgate.net This selective reactivity allows for the precise labeling of biomolecules—including proteins, nucleic acids, and glycans—within their native environment in living cells. For instance, a biomolecule can be metabolically engineered to incorporate an alkyne-containing moiety, which can then be specifically targeted and labeled with the azide-functionalized imidazo[1,2-a]pyrimidine scaffold, often carrying a reporter tag like a fluorophore. researchgate.net

Table 1: Key Bioorthogonal Reactions Involving Azides

Reaction Name Reactants Catalyst Key Feature
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne Copper(I) High efficiency and regioselectivity. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Cyclooctyne None (Catalyst-free) Avoids copper cytotoxicity, suitable for live-cell imaging. researchgate.net

Development of Chemical Probes for Research Tools

The ability to conjugate the imidazo[1,2-a]pyrimidine scaffold to reporter molecules facilitates the development of chemical probes for biological research. mskcc.org By attaching fluorescent dyes, biotin tags, or other detectable moieties, researchers can create tools to visualize, isolate, and identify the biological targets of imidazo[1,2-a]pyrimidine-based compounds. mdpi.com For example, a fluorescently tagged version of a bioactive imidazo[1,2-a]pyrimidine derivative can be used in cellular imaging to determine its subcellular localization. Similarly, a biotinylated probe can be used in affinity purification and mass spectrometry-based proteomics to identify its protein binding partners, providing critical insights into its mechanism of action. mskcc.org

Computational Approaches in Scaffold Prioritization and Optimization

Computational chemistry plays a pivotal role in modern drug discovery, and the imidazo[1,2-a]pyrimidine scaffold is frequently the subject of in silico studies to guide its development. nih.govnih.gov These approaches accelerate the design-synthesize-test cycle by prioritizing the most promising molecular designs and optimizing their properties before committing to laborious laboratory synthesis.

Computational methods such as Density Functional Theory (DFT) are used to analyze the electronic and structural properties of imidazo[1,2-a]pyrimidine derivatives. researchgate.netnih.govsemanticscholar.org These calculations provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and charge distribution, which are crucial for understanding its reactivity and intermolecular interactions. nih.govsemanticscholar.org

Molecular docking simulations are widely used to predict how these compounds bind to the active sites of target proteins. nih.govnih.gov By modeling the interactions between the ligand and the receptor, researchers can estimate binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for biological activity. This information is invaluable for optimizing the scaffold to enhance its potency and selectivity. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are employed to evaluate the drug-likeness of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govnih.gov

Table 2: Computational Methods in Imidazo[1,2-a]pyrimidine Scaffold Development

Computational Method Application Key Insights Provided
Density Functional Theory (DFT) Analysis of molecular properties Electronic structure, reactivity, spectral properties. nih.govresearchgate.netsemanticscholar.org
Molecular Docking Prediction of ligand-receptor binding Binding affinity, binding mode, key interactions. nih.govnih.gov
ADMET Prediction Assessment of drug-likeness Pharmacokinetic and toxicity profiles. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological effects of a lead compound by making systematic structural modifications. nih.gov The imidazo[1,2-a]pyrimidine scaffold is highly amenable to such modifications, allowing researchers to fine-tune its biological activity. nih.gov Investigations into derivatives of this scaffold have provided key insights into the structural requirements for various therapeutic effects.

For instance, in the development of inhibitors for Group 2 Influenza A Viruses, SAR studies on the imidazo[1,2-a]pyrimidine core revealed that modifications at different positions significantly impact antiviral potency. researchgate.netmssm.edu Researchers explored three main regions of the scaffold, leading to the development of compounds with nanomolar activity against the virus's hemagglutinin protein, which is essential for viral entry. researchgate.net Similarly, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed and synthesized as selective inhibitors of the β-isoform of phosphatidylinositol 3-kinase (PI3K). nih.gov The SAR of this series demonstrated that specific substitutions are required to achieve both high potency and selectivity, which is critical for developing targeted anticancer agents. nih.gov

Another study focused on imidazo[1,2-c]pyrimidine derivatives as inhibitors of Syk family kinases, which are involved in allergic and autoimmune responses. nih.gov The research identified potent inhibitors of both Spleen tyrosine kinase (Syk) and Zeta-associated protein kinase of 70kDa (ZAP-70), and SAR analysis was instrumental in improving the oral efficacy of these compounds in preclinical models. nih.gov

The utility of this compound in this context lies in its potential as a precursor for generating a wide array of derivatives for SAR studies. The azide group can be readily converted to other functional groups or used to link the scaffold to various molecular fragments, enabling a systematic evaluation of how different substituents at the 2-position affect biological activity.

Table 1: SAR Insights for Imidazo[1,2-a]pyrimidine Derivatives Targeting Various Biological Targets

Biological TargetScaffold Modification AreaKey SAR FindingsReference
Influenza A (Group 2) Substituents on the pyrimidine and imidazole ringsExploration of three distinct regions of the scaffold led to compounds with nanomolar activity targeting viral hemagglutinin. researchgate.netmssm.edu
PI3K-beta Modifications of the imidazo[1,2-a]pyrimidin-5(1H)-one coreRational design based on a docking model led to potent and selective inhibitors with growth inhibition in cancer cell lines. nih.gov
Syk Family Kinases Substitutions on the imidazo[1,2-c]pyrimidine coreIdentification of derivatives with strong inhibitory activity and improved oral effectiveness in in vivo models. nih.gov
Antifungal Activity Various substitutions on the core scaffoldMolecular docking studies suggest potential antifungal activity against Candida albicans for newly synthesized derivatives. nih.govbeilstein-journals.org

Ligand Design and Molecular Recognition Investigations

The design of specific ligands that recognize and bind to biological macromolecules is a cornerstone of modern drug discovery. The imidazo[1,2-a]pyrimidine scaffold has proven to be an excellent foundation for designing such ligands due to its versatile structure and ability to engage in various molecular interactions. nih.govmdpi.com

Molecular docking and computational studies are frequently employed to understand and predict the binding of imidazo[1,2-a]pyrimidine derivatives to their targets. For example, in the search for potential inhibitors of SARS-CoV-2, a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were designed and evaluated through molecular docking studies. nih.gov These studies targeted key proteins involved in viral entry, the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. The results indicated that some of the synthesized compounds exhibited remarkable binding affinities for these targets, suggesting their potential as viral entry inhibitors. nih.gov

In another example, the design of new antimycotic agents based on the imidazo[1,2-a]pyrimidine core was guided by molecular docking simulations against the target enzyme in Candida albicans. beilstein-journals.org These computational investigations help to elucidate the binding modes of the designed ligands and predict their potential efficacy, thereby guiding synthetic efforts. beilstein-journals.org The development of imidazo[1,2-a]pyridine amides as inhibitors of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis further highlights the scaffold's role in ligand design for tackling infectious diseases. rsc.org

The compound this compound is an ideal tool for ligand design. Its azide functionality allows it to be used in fragment-based ligand discovery. By "clicking" various small molecular fragments onto the scaffold, researchers can rapidly generate a library of candidate ligands. These libraries can then be screened against a biological target of interest to identify initial hits. The binding modes of these hits can be investigated using techniques like X-ray crystallography or computational modeling, providing a detailed picture of the molecular recognition events and guiding the design of more potent and selective second-generation ligands.

Q & A

Q. What are the common synthetic routes for 2-(Azidomethyl)imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multicomponent reactions. A one-pot Biginelli protocol using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under fusion conditions with dimethylformamide (DMF) catalysis achieves high yields (>80%) . Alternative routes include condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., 1,1,3,3-tetraethoxypropane), yielding ~57-58% . Key factors affecting yield include solvent choice (DMF vs. ethanol), temperature (80-120°C), and catalyst loading (5-10 mol%) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : To confirm regiochemistry and azidomethyl substitution patterns. For example, the azido group’s resonance appears at δ 3.8–4.2 ppm in ¹H NMR .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : The azide stretch (~2100 cm⁻¹) confirms functional group integrity .

Q. What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives?

Core activities include:

  • Antimicrobial : Derivatives with electron-withdrawing substituents (e.g., Br, NO₂) show MIC values of 2–8 µg/mL against S. aureus .
  • Anticancer : Triaryl-substituted analogs inhibit Aurora-A kinase (IC₅₀ = 0.3–1.2 µM) via ATP-binding site competition .
  • Anti-inflammatory : 6-Methyl derivatives reduce COX-2 expression by 60–70% in murine macrophages .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to selectively reduce the imidazo[1,2-a]pyrimidine ring?

Partial hydrogenation of the imidazole ring (to dihydro derivatives) requires:

  • Catalyst : 10% Pd/C under 30 psi H₂ in ethanol .
  • Temperature : 50°C for 12 hours achieves >90% conversion without over-reducing the pyrimidine ring .
  • Monitoring : Reaction progress is tracked via LC-MS to avoid diastereomer formation.

Q. What methodologies address contradictory data in biological assays for imidazo[1,2-a]pyrimidine derivatives?

Discrepancies in IC₅₀ values (e.g., Wnt/β-catenin inhibition varying 10-fold across studies) arise from:

  • Assay Conditions : Differences in ATP concentrations (1 mM vs. 100 µM) alter competitive binding kinetics .
  • Cellular Context : Hypoxic vs. normoxic conditions affect prodrug activation (e.g., nitro group reduction) . Resolution requires standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (SPR vs. fluorescence polarization) .

Q. How can microwave-assisted synthesis improve functionalization of the azidomethyl group?

Microwave irradiation (100–150°C, 20–30 min) accelerates Huisgen cycloaddition for triazole formation:

  • Click Chemistry : Cu(I)-catalyzed reactions with alkynes achieve >95% yield vs. 60–70% under thermal conditions .
  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-fluorophenyl) proceed in <1 hour with 0.5 mol% Pd(PPh₃)₄ .

Q. What computational strategies predict ADMET properties for this compound derivatives?

  • QSAR Models : Use topological polar surface area (TPSA <90 Ų) and LogP (1.5–3.5) to optimize blood-brain barrier penetration .
  • Molecular Dynamics : Simulate binding to CYP3A4 to assess metabolic stability (t₁/₂ >60 min desirable) .
  • In Silico Toxicity : SwissADME predicts hERG inhibition risk (IC₅₀ >10 µM acceptable) .

Methodological Considerations

  • Contradictory Spectral Data : Discrepancies in ¹³C NMR shifts (e.g., C-2 vs. C-8) are resolved via 2D techniques (HSQC, HMBC) .
  • Scale-Up Challenges : Azide safety requires flow chemistry for >10 g batches to minimize explosion risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.